Hexylmethyldichlorosilane
Overview
Description
Hexylmethyldichlorosilane is an organosilicon compound with the molecular formula C₇H₁₆Cl₂Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of silicon-chlorine bonds, which makes it a valuable intermediate in the synthesis of other organosilicon compounds.
Preparation Methods
Hexylmethyldichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-50°C and the use of a solvent like tetrahydrofuran.
Industrial production methods may involve the direct chlorination of hexylmethylsilane in the presence of a catalyst. This method allows for the large-scale production of dichlorohexylmethylsilane with high yield and purity.
Chemical Reactions Analysis
Hexylmethyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups, such as alkoxy or amino groups, using reagents like alcohols or amines.
Hydrolysis: In the presence of water, dichlorohexylmethylsilane hydrolyzes to form hexylmethylsilanediol and hydrochloric acid.
Reduction: The compound can be reduced to hexylmethylsilane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as platinum or palladium, and temperature ranges from -20°C to 100°C. Major products formed from these reactions include hexylmethylsilanediol, hexylmethylsilane, and various substituted organosilicon compounds.
Scientific Research Applications
Hexylmethyldichlorosilane has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds, which are valuable in the production of silicone polymers and resins.
Biology: The compound is used in the modification of biomolecules to improve their stability and functionality.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as antimicrobial agents.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of dichlorohexylmethylsilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity allows the compound to modify other molecules and form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
Comparison with Similar Compounds
Hexylmethyldichlorosilane can be compared with other similar compounds, such as dichloromethylsilane and dichlorophenylmethylsilane. While all these compounds contain silicon-chlorine bonds, dichlorohexylmethylsilane is unique due to the presence of a hexyl group, which imparts different physical and chemical properties. For example, dichlorohexylmethylsilane has a higher boiling point and different solubility characteristics compared to dichloromethylsilane and dichlorophenylmethylsilane.
Similar compounds include:
- Dichloromethylsilane
- Dichlorophenylmethylsilane
- Dichlorooctylmethylsilane
These compounds share similar reactivity but differ in their alkyl or aryl substituents, which influence their specific applications and properties.
Properties
IUPAC Name |
dichloro-hexyl-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Cl2Si/c1-3-4-5-6-7-10(2,8)9/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRMHVJQWMXYBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88002-83-9 | |
Record name | Silane, dichlorohexylmethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88002-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90884770 | |
Record name | Silane, dichlorohexylmethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14799-94-1 | |
Record name | Dichlorohexylmethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14799-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexylmethyldichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dichlorohexylmethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dichlorohexylmethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXYLMETHYLDICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798Y7DR4MN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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